(6-Chloroquinolin-3-yl)boronic acid
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Overview
Description
(6-Chloroquinolin-3-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 6-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroquinoline, which serves as the core structure.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds by coupling the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-Chloroquinolin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Chloroquinolin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with target molecules, forming stable complexes that can be detected or utilized in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(6-Chloroquinolin-4-yl)boronic acid: Similar structure but with the boronic acid group at the 4-position.
(6-Chloropyridin-3-yl)boronic acid: A related compound with a pyridine ring instead of a quinoline ring.
(2-Bromo-6-chloroquinolin-3-yl)boronic acid: Contains a bromine atom at the 2-position in addition to the chlorine and boronic acid groups.
Uniqueness
(6-Chloroquinolin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorine atom and the boronic acid group on the quinoline ring allows for versatile functionalization and applications in various fields.
Properties
Molecular Formula |
C9H7BClNO2 |
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Molecular Weight |
207.42 g/mol |
IUPAC Name |
(6-chloroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H |
InChI Key |
AVCGRUKWNYBZGS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)Cl)N=C1)(O)O |
Origin of Product |
United States |
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